6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, hydrogen peroxide, and lithium aluminum hydride. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted spiro[indoline-3,4’-piperidine] derivatives .
Scientific Research Applications
6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. It has been shown to exhibit strong binding affinity to certain proteins, such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival. This interaction can lead to the inhibition of these proteins, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Shares a similar spirocyclic structure but lacks the methoxy group.
6-Methoxyspiro[indoline-3,4-piperidin]-2-one: Another derivative with a similar core structure but different functional groups
Uniqueness
6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-7-5-14(6-8-16)10-15-13-9-11(17-2)3-4-12(13)14/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI Key |
NNIBJMKCSNOGLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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